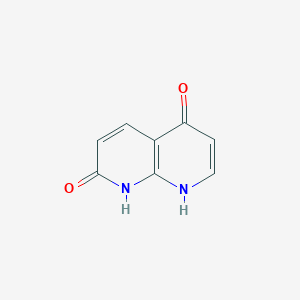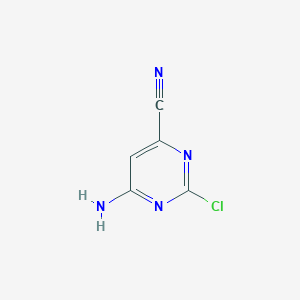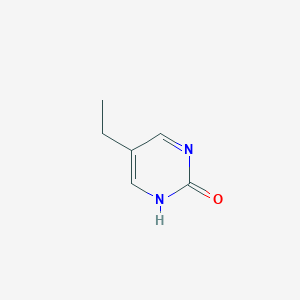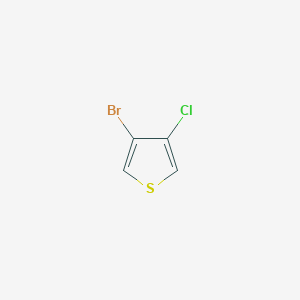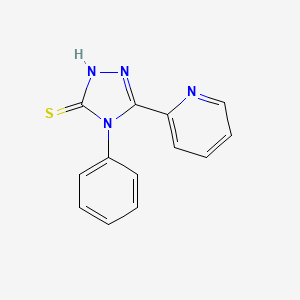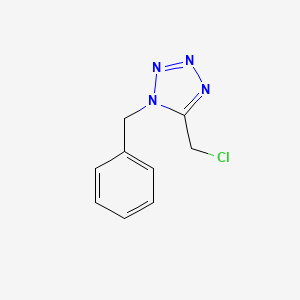
1-benzyl-5-(chloromethyl)-1H-tetrazole
Übersicht
Beschreibung
1-Benzyl-5-(chloromethyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of synthetic heterocyclic organic compounds featuring a five-membered ring of four nitrogen atoms and one carbon atom. The benzyl group attached to the tetrazole ring indicates the presence of a phenyl group (C6H5) attached to the ring via a CH2 linker. The chloromethyl group suggests a CH2Cl moiety also attached to the tetrazole ring. Compounds within this family, including 1-benzyl-5-(chloromethyl)-1H-tetrazole, are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tetrazole derivatives can involve various methods, including the reaction of benzylthiocyanate with azide to produce 5-(benzylmercapto)-1H-tetrazole with a yield of 72% under optimized conditions . Another method includes the cyclization reaction of benzyl alcohol containing amides with NaN3 and SiCl4, which can lead to chlorination and the formation of novel azoles . The synthesis process can be influenced by factors such as the choice of catalysts, solvents, and reaction conditions, which can be optimized for higher yields and purity suitable for industrial production .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . For instance, the crystal structure of related compounds has been determined, revealing monoclinic space groups and specific cell parameters . The central tetrazole ring is typically planar, with substituents attached at specific positions, influencing the overall geometry and properties of the molecule .
Chemical Reactions Analysis
Tetrazole derivatives can participate in various chemical reactions, including the Stille reaction, which involves the conversion of aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the yields of the reactions . Additionally, alkylation reactions can lead to the formation of isomeric methoxymethyltetrazoles or the corresponding 2-(α,α-dimethylbenzyl)tetrazoles with high regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-5-(chloromethyl)-1H-tetrazole and related compounds can be characterized by their molecular geometry, vibrational frequencies, bonding orbitals, and electronic transitions . Computational methods such as DFT calculations can help predict properties like dipole moments, energy values, and charge distributions . These properties are crucial for understanding the stability, reactivity, and potential applications of the compounds. For example, the presence of chlorine atoms can impart positive charges to certain atoms, while the tetrazole ring's electron-withdrawing nature can affect the overall charge distribution .
Wissenschaftliche Forschungsanwendungen
-
1-benzyl-5-(chloromethyl)-1H-imidazole : Another similar compound, this one is also used in chemical reactions. It’s a solid at room temperature . Again, the specific applications aren’t detailed in the source .
-
1-benzyl-5-methyl-1H-imidazole : This compound is synthesized from 2-methyl-1H-imidazole and 1-(chloromethyl)benzene . The reaction mixture is heated to 70°C and kept for 72 hours . The specific applications of this compound aren’t detailed in the source .
-
1-benzyl-5-(chloromethyl)-1H-imidazole : Another similar compound, this one is also used in chemical reactions. It’s a solid at room temperature . Again, the specific applications aren’t detailed in the source .
-
1-benzyl-5-methyl-1H-imidazole : This compound is synthesized from 2-methyl-1H-imidazole and 1-(chloromethyl)benzene . The reaction mixture is heated to 70°C and kept for 72 hours . The specific applications of this compound aren’t detailed in the source .
Eigenschaften
IUPAC Name |
1-benzyl-5-(chloromethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXBVDIQHTZHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503753 | |
| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(chloromethyl)-1H-tetrazole | |
CAS RN |
73963-43-6 | |
| Record name | 5-(Chloromethyl)-1-(phenylmethyl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



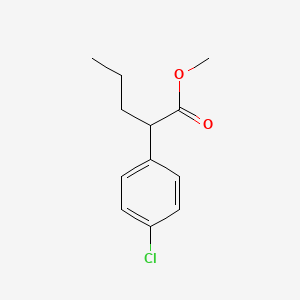
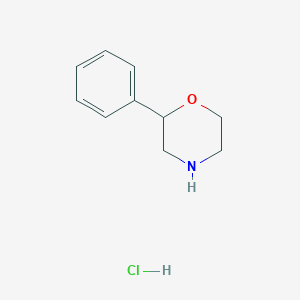
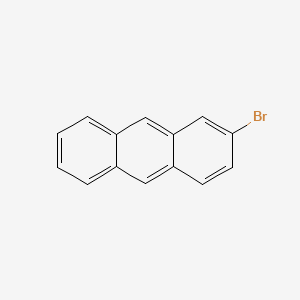
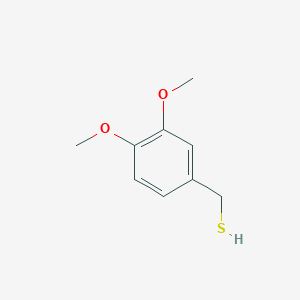
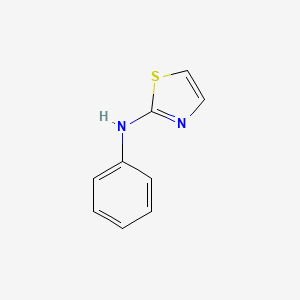
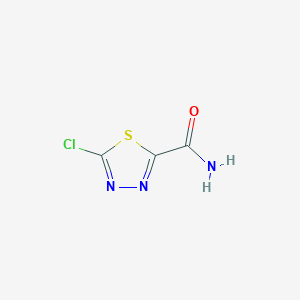
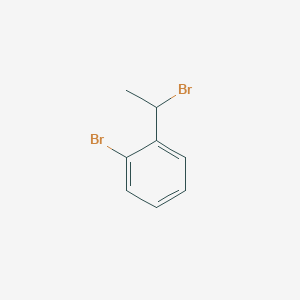
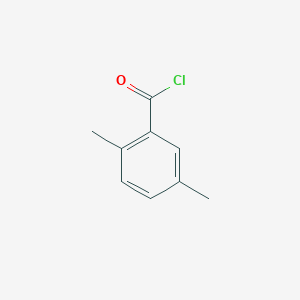
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
